Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride
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Overview
Description
Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride is a chemical compound belonging to the class of imidazo[4,5-c]pyridines. This compound is characterized by its molecular structure, which includes a pyridine ring fused to an imidazole ring, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride typically involves the following steps:
Michael Addition: The reaction begins with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid.
Intramolecular Cyclization: The resulting product undergoes intramolecular cyclization to form the imidazo[4,5-c]pyridine core structure.
Carboxylation: The intermediate compound is then carboxylated to introduce the carboxylate group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amides, amines, and other derivatives of the imidazo[4,5-c]pyridine core structure.
Scientific Research Applications
Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in biological studies to investigate its interactions with various biomolecules.
Industry: The compound is used in the chemical industry for the production of various intermediates and final products.
Mechanism of Action
The mechanism by which Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
These compounds share structural similarities but may differ in their functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-10-5-2-3-9-4-6(5)11-7;;/h9H,2-4H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLKHXITVREXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)CNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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